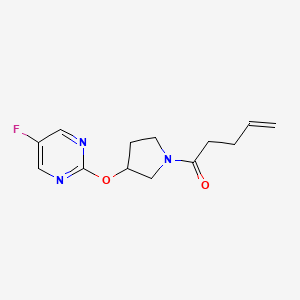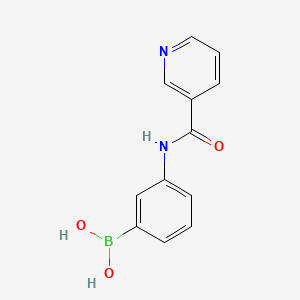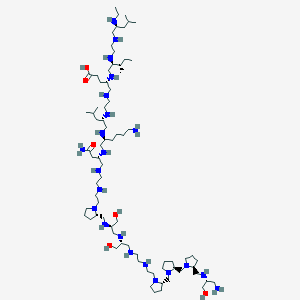
エクセンディン-4 (酢酸塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exendin-4 (Acetate) is a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)This compound is primarily used in the treatment of type 2 diabetes due to its ability to enhance insulin secretion and regulate blood glucose levels .
科学的研究の応用
Exendin-4 (Acetate) has a wide range of scientific research applications:
作用機序
Target of Action
Exendin-4 (Acetate), also known as Exenatide, is a glucagon-like peptide-1 (GLP-1) analog . It primarily targets the GLP-1 receptor . The GLP-1 receptor plays a crucial role in glucose metabolism .
Mode of Action
Exendin-4 activates the GLP-1 receptor, leading to an increase in insulin secretion and a decrease in glucagon secretion . This interaction is glucose-dependent . Additionally, Exendin-4 slows gastric emptying and decreases food intake .
Biochemical Pathways
Exendin-4 affects several biochemical pathways. It modulates the body’s natural response to glucose . More insulin and less glucagon are released in response to glucose . Exendin-4 also improves IRS-1 phosphorylation, neuronal complexity, and the maturation of dendritic spine shape .
Pharmacokinetics
Exendin-4 exhibits nonlinear disposition due to receptor-mediated endocytosis via the GLP-1 receptor . The absorption rate constant (ka) decreases with increasing doses in all three species (rats, monkeys, humans) . The clearance from the central compartment (CLc) is similar to reported renal clearances . Selected PK parameters (CLc, Vc, and koff) correlate allometrically with body weight .
Result of Action
Exendin-4 has several molecular and cellular effects. It modulates the body’s natural response to glucose, leading to more insulin and less glucagon being released in response to glucose . It also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation . Furthermore, Exendin-4 improves long-term potentiation and neuronal dendritic growth .
Action Environment
The action of Exendin-4 can be influenced by environmental factors such as diet. For instance, it has been shown to improve cognitive function and brain insulin resistance in mice fed a high-fat diet . It also inhibits the reduction of long-term potentiation in the brains of mice on a high-fat diet .
生化学分析
Biochemical Properties
Exendin-4 (Acetate) interacts with the glucagon-like peptide-1 receptor, increasing intracellular cAMP in pancreatic acinar cells . It mimics the activity of mammalian incretin hormone glucagon-like peptide 1 (GLP-1), thus playing a crucial role in the control of glucose .
Cellular Effects
Exendin-4 (Acetate) has significant effects on various types of cells and cellular processes. It significantly increases NO production in human umbilical vein endothelial cells . In pancreatic β-cells, it enhances insulin secretion, decreases glucagon secretion, and slows gastric emptying to improve glycemic control . In addition, it has been shown to have neuroprotective effects in animal models of various neurodegenerative diseases .
Molecular Mechanism
Exendin-4 (Acetate) exerts its effects at the molecular level through several mechanisms. It activates the GLP-1 receptor and increases insulin secretion, decreases glucagon secretion, and slows gastric emptying . It also stimulates the cAMP-PKA pathway by activating GLP-1R and then increases the level of nonphospho-β-catenin to stimulate the Wnt/β-catenin pathway .
Temporal Effects in Laboratory Settings
Exendin-4 (Acetate) has shown to inhibit the reduction of long-term potentiation (LTP) in high fat diet mouse brain over time . It also demonstrated the improvement of IRS-1 phosphorylation, neuronal complexity, and the maturation of dendritic spine shape in metabolic imbalanced in vitro condition .
Dosage Effects in Animal Models
In animal models, Exendin-4 (Acetate) has shown to have varying effects at different dosages. For instance, it has been found to decrease growth and nutritional indices, influence the activity of digestive enzymes, and induce changes in metabolite profiles, particularly affecting energy substance metabolism .
Metabolic Pathways
Exendin-4 (Acetate) plays a cardinal role in glucose metabolism in specific nuclei of the hindbrain by binding to its specific receptors, called GLP-1 receptors . It regulates glucose-dependent insulin homeostasis and food intake, weight loss, and the level of glucagon .
Transport and Distribution
Exendin-4 (Acetate) is transported and distributed within cells and tissues. It reaches a peak plasma concentration in 2.1 hours . Because Exendin-4 (Acetate) is administered subcutaneously, the bioavailability is 1 .
Subcellular Localization
Exendin-4 (Acetate) has been found to reduce apoptotic cell death and increase proliferating cells in the Atg7-deficient islets, and that Exendin-4 counteracted thapsigargin-induced cell death of isolated islets augmented by autophagy deficiency . This suggests that Exendin-4 (Acetate) might have a role in the subcellular localization and activity of certain proteins.
準備方法
Synthetic Routes and Reaction Conditions: Exendin-4 (Acetate) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, which is activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).
Industrial Production Methods: In industrial settings, the synthesis of Exendin-4 (Acetate) is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions and can produce large quantities of the peptide with high purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions: Exendin-4 (Acetate) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific amino acid analogs.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
類似化合物との比較
Glucagon-like peptide-1 (GLP-1): A naturally occurring hormone with similar insulinotropic effects.
Liraglutide: A long-acting GLP-1 receptor agonist used in the treatment of type 2 diabetes.
Dulaglutide: Another long-acting GLP-1 receptor agonist with similar therapeutic applications.
Uniqueness: Exendin-4 (Acetate) is unique due to its origin from the venom of the Gila monster and its high affinity for the GLP-1 receptor. Unlike GLP-1, which has a very short half-life, Exendin-4 (Acetate) is more resistant to enzymatic degradation, allowing for longer-lasting effects .
特性
InChI |
InChI=1S/C76H159N22O6/c1-8-61(7)74(88-31-29-85-45-64(86-9-2)40-59(3)4)53-94-63(21-22-76(103)104)44-84-28-30-87-65(41-60(5)6)49-89-62(16-10-11-23-77)48-90-66(42-75(79)102)46-82-26-24-80-32-38-95-34-12-17-70(95)51-93-69(58-101)50-91-68(57-100)47-83-27-25-81-33-39-96-35-14-19-72(96)54-98-37-15-20-73(98)55-97-36-13-18-71(97)52-92-67(43-78)56-99/h2,28-29,33,59-74,80-94,99-101H,8-27,30-32,34-58,77-78H2,1,3-7H3,(H2,79,102)(H,103,104)/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVPWRREHDVDN-IFKXHDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CNC(CCC(=O)O)CN[CH]CNC(CC(C)C)CNC(CCCCN)CNC(CC(=O)N)CNCCNCCN1CCCC1CNC(CNC(CNCCN[CH]CN2CCCC2CN3CCCC3CN4CCCC4CNC(CN)CO)CO)CO)NC[CH]NCC(CC(C)C)NC[CH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN[C@@H](CCC(=O)O)CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[C@@H](CC(=O)N)CNCCNCCN1CCC[C@H]1CN[C@H](CN[C@H](CNCCN[CH]CN2CCC[C@H]2CN3CCC[C@H]3CN4CCC[C@H]4CN[C@H](CN)CO)CO)CO)NC[CH]NC[C@H](CC(C)C)NC[CH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H159N22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1477.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
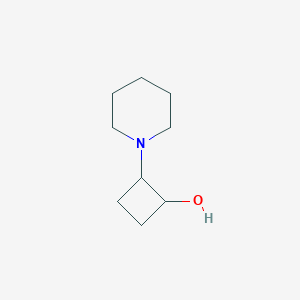
![2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2388548.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)
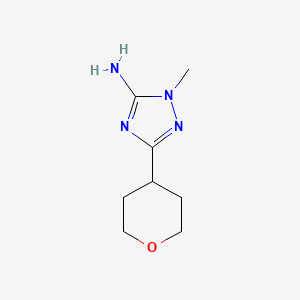
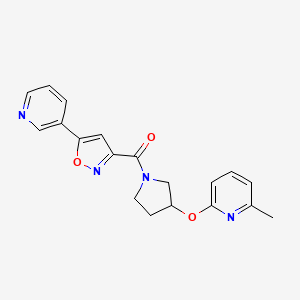
![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)
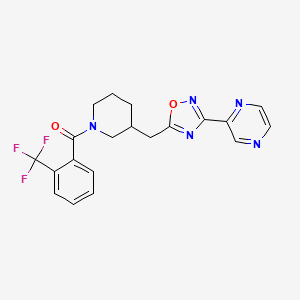
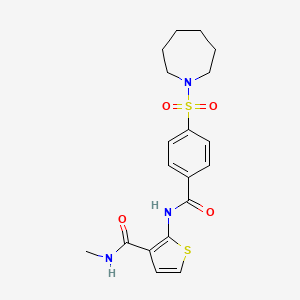
![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)

![1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2388566.png)
